molecular formula C13H21NO3 B2789030 Tert-butyl 6-formyl-5-azaspiro[2.5]octane-5-carboxylate CAS No. 2169056-70-4

Tert-butyl 6-formyl-5-azaspiro[2.5]octane-5-carboxylate

Cat. No.: B2789030
CAS No.: 2169056-70-4
M. Wt: 239.315
InChI Key: RPHHJZDTODUGME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-formyl-5-azaspiro[2.5]octane-5-carboxylate is a spirocyclic compound featuring a bicyclic structure where a five-membered azaspiro ring (containing nitrogen) is fused to a smaller carbocyclic ring. The tert-butyl carboxylate group enhances steric protection and solubility, while the formyl substituent at position 6 provides a reactive site for further functionalization. Such spiro scaffolds are highly valued in medicinal chemistry for their conformational rigidity, which can improve binding selectivity and metabolic stability in drug candidates .

Properties

IUPAC Name

tert-butyl 6-formyl-5-azaspiro[2.5]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-13(6-7-13)5-4-10(14)8-15/h8,10H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHHJZDTODUGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1C=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-formyl-5-azaspiro[2.5]octane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with a formylating agent, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 6-formyl-5-azaspiro[2.5]octane-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthetic Chemistry

Tert-butyl 6-formyl-5-azaspiro[2.5]octane-5-carboxylate is utilized as an intermediate in the synthesis of various biologically active compounds. Its unique structure allows for the development of derivatives that can exhibit enhanced pharmacological properties.

Medicinal Chemistry

The compound has shown potential in drug discovery, particularly in the development of new therapeutic agents. Research indicates that derivatives of this compound may possess activity against various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated its efficacy in modulating biological pathways relevant to these conditions.

Biological Studies

Recent studies have focused on the biological implications of this compound. For instance, its interaction with specific biological targets has been investigated, revealing insights into its mechanism of action and potential therapeutic benefits.

Material Science

In addition to biological applications, this compound is being explored for use in material science, particularly in the development of novel polymers and materials with specific mechanical or thermal properties.

Case Study 1: Drug Development

A study published in a peer-reviewed journal highlighted the synthesis of a series of derivatives based on this compound. These derivatives were screened for anti-cancer activity, demonstrating promising results against several cancer cell lines. The structure-activity relationship (SAR) analysis provided valuable insights into optimizing these compounds for enhanced potency and selectivity.

Case Study 2: Neuroprotective Effects

Another significant study investigated the neuroprotective effects of a derivative of this compound in a model of neurodegeneration. The findings suggested that the compound could mitigate oxidative stress and inflammation, indicating its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Synthetic ChemistryIntermediate for synthesizing biologically active compounds ,
Medicinal ChemistryPotential drug candidates against cancer and neurodegenerative diseases ,
Biological StudiesMechanism of action studies and target interactions ,
Material ScienceDevelopment of polymers with specific properties ,

Mechanism of Action

The mechanism of action of tert-butyl 6-formyl-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the spirocyclic structure may facilitate binding to specific receptors or enzymes, modulating their function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with structurally analogous azaspiro derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) CAS Number Source
Tert-butyl 6-formyl-5-azaspiro[2.5]octane-5-carboxylate (Target) C₁₂H₁₉NO₃ ~225.29 Formyl at position 6 Not explicitly listed Inferred
tert-butyl 7-formyl-5-azaspiro[2.5]octane-5-carboxylate C₉H₁₄F₃NO₃ 241.21 Formyl at position 7 Not listed
tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate C₁₂H₁₉NO₃ 225.288 Keto group at position 8 143306-64-3
tert-butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate C₁₀H₁₆F₂N₂O₂ 234.25 Difluoro at position 1 Not listed
tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate C₁₁H₁₉NO₃ 213.27 Hydroxyl at position 4 1101840-72-5
tert-butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate C₁₀H₁₇NO₃ 199.25 Oxygen atom in spiro core 68728-90-3

Key Differences and Implications

Substituent Position and Reactivity: The formyl group in the target compound (position 6) offers a reactive aldehyde for nucleophilic additions (e.g., Grignard reactions) or condensations, making it valuable for synthesizing imines or hydrazones . In contrast, the keto group in the 8-oxo analog (CAS 143306-64-3) is more suited for reductions or enolate chemistry . Fluorinated derivatives (e.g., 1,1-difluoro) exhibit enhanced metabolic stability and lipophilicity, which are advantageous in drug design .

Applications :

  • Hydroxyl-containing analogs (e.g., tert-butyl 4-hydroxy-6-azaspiro) serve as intermediates for further functionalization (e.g., phosphorylation, glycosylation) .
  • Difluoro compounds are increasingly used in agrochemicals and pharmaceuticals due to fluorine’s ability to modulate bioavailability .

Biological Activity

Tert-butyl 6-formyl-5-azaspiro[2.5]octane-5-carboxylate (CAS Number: 2169056-70-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include enzymes and receptors involved in critical physiological processes. Research indicates that compounds with similar structural motifs often exhibit:

  • Antiviral Activity : Some derivatives have shown promise as inhibitors of viral replication, particularly against hepatitis C virus (HCV) through inhibition of NS5A protein synthesis .
  • Antitumor Effects : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, likely due to the compound's ability to induce apoptosis or inhibit cell proliferation.

1. Antiviral Activity

A study investigated the efficacy of spirocyclic compounds, including this compound, against HCV. The results indicated that modifications to the spiro structure could enhance antiviral potency, suggesting a structure-activity relationship (SAR) that could guide further development.

CompoundIC50 (µM)Target
This compound12HCV NS5A
Related Compound A8HCV NS5A
Related Compound B20HCV NS5B

2. Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed significant growth inhibition in breast and liver cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast)15
HepG2 (Liver)10
HeLa (Cervical)25

These results indicate that this compound may possess selective cytotoxicity, warranting further investigation into its mechanism of action.

Safety and Handling

Safety data sheets indicate that while this compound is generally stable under normal conditions, it may cause irritation upon contact with skin or eyes. Proper handling procedures should be followed to mitigate any risks associated with exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.